Methioninol-hydrochloride

Description

L-Methionine Methyl Ester Hydrochloride is a derivative of the essential amino acid methionine, commonly utilized in biochemical research and pharmaceutical synthesis.

Properties

Molecular Formula |

C5H14ClNOS |

|---|---|

Molecular Weight |

171.69 g/mol |

IUPAC Name |

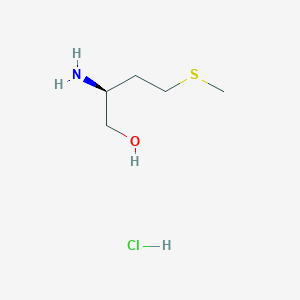

(2S)-2-amino-4-methylsulfanylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NOS.ClH/c1-8-3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

VZPZZQKQAHTVQO-JEDNCBNOSA-N |

Isomeric SMILES |

CSCC[C@@H](CO)N.Cl |

Canonical SMILES |

CSCCC(CO)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research

Methioninol-hydrochloride has been studied for its role in cancer treatment, particularly in modulating tumor growth and immune response.

- Antitumor Activity : Research indicates that methionine supplementation can influence tumor growth dynamics. For instance, in a study involving B16F10 melanoma cells transplanted into mice, the administration of methionine resulted in delayed tumor growth and reduced tumor mass. This effect was associated with increased infiltration of CD4 and CD8 T cells, enhancing antitumor immunity .

- Mechanisms of Action : Methionine affects epigenetic regulation and immune checkpoint expression. It has been shown to downregulate PD-1 expression in activated CD4 T cells, suggesting its potential as an adjunct therapy to improve immune responses against tumors .

Immunology

This compound plays a significant role in modulating immune functions, which is critical for both cancer therapy and infectious disease management.

- Immune Enhancement : Studies have demonstrated that methionine can enhance the production of nitric oxide and superoxide anions in leukocytes, improving their response to inflammatory stimuli . This property is particularly beneficial in contexts where immune activation is necessary.

- Infection Control : Methionine supplementation has shown promise in combating infections caused by resistant bacterial strains. Its antimicrobial properties are being explored as a potential treatment to overcome antibiotic resistance .

Metabolic Studies

The metabolic pathways involving this compound are crucial for understanding its physiological roles.

- S-adenosylmethionine Pathway : this compound is involved in the synthesis of S-adenosylmethionine (SAMe), a critical methyl donor in various biological processes. Studies have indicated that methionine supplementation can alter SAMe levels in the central nervous system, potentially affecting neurological functions .

- Dietary Implications : Research suggests that dietary intake of methionine can influence metabolic health. High methionine diets have been linked to neurodegenerative conditions, while controlled supplementation may offer protective effects against certain diseases .

Case Studies and Experimental Findings

Several case studies highlight the diverse applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Methionine Methyl Ester Hydrochloride with structurally or functionally related hydrochlorides, based on the provided evidence:

Key Findings:

Structural Diversity: L-Methionine Methyl Ester Hydrochloride is distinct in its amino acid-derived structure, contrasting with the aryl-alkyl backbone of Metonitazene or the β-blocker scaffold of Atenolol . Compounds like 5-Methoxyindoline Hydrochloride share closer structural similarity (0.86) to other indole derivatives but lack direct functional overlap .

Regulatory Status: Only L-Methionine Methyl Ester Hydrochloride and Atenolol Hydrochloride have explicit regulatory annotations (SVHC and WHO/ECHA, respectively) . Metonitazene Hydrochloride lacks detailed safety assessments, reflecting its status as an emerging research chemical .

Safety Protocols: L-Methionine Methyl Ester Hydrochloride mandates rigorous exposure controls (e.g., closed systems, protective gear), whereas Metformin Hydrochloride and Atenolol Hydrochloride are well-established pharmaceuticals with standardized handling guidelines .

Therapeutic vs. Industrial Use: Atenolol and Metformin are clinically validated drugs, whereas L-Methionine Methyl Ester Hydrochloride and Methyl Ammonium Chloride are primarily used in industrial or research settings .

Preparation Methods

Reduction of Methionine to Methioninol

The reduction of L-methionine to methioninol typically employs strong reducing agents. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or ether is a classical method, though borane-tetrahydrofuran (BH3·THF) offers milder conditions.

Reaction conditions :

-

LiAlH4 method : Methionine (1 equiv) is suspended in dry THF under nitrogen, followed by gradual addition of LiAlH4 (2.5 equiv) at 0°C. The mixture is refluxed for 6–8 hours, yielding methioninol after aqueous workup.

-

BH3·THF method : Methionine is dissolved in THF, treated with BH3·THF (3 equiv) at room temperature for 12 hours, and quenched with methanol.

Key considerations :

Alternative Routes from Cysteine Derivatives

Methioninol can also be synthesized from homocysteine derivatives via thioetherification. For example, reacting 4-chloro-1-butanol with methyl mercaptan under basic conditions forms the thioether intermediate, which is subsequently aminated. This route avoids methionine’s cost but introduces challenges in controlling stereochemistry.

Purification and Isolation of Methioninol

Ion-Exchange Chromatography

Cation-exchange resins, such as Amberlite IRC-50 (carboxylate functionalized), effectively separate methioninol from byproducts like unreacted methionine or reduction byproducts. The resin is preconditioned to the ammonium cycle, and methioninol is eluted using dilute hydrochloric acid (0.1–1.0 N), leveraging its cationic nature at low pH.

Example protocol :

Crystallization Techniques

Methioninol is isolated as the hydrochloride salt by acidifying the eluate with concentrated HCl and precipitating in cold ethanol or acetone. Recrystallization from methanol/ethanol mixtures enhances purity.

Optimized crystallization :

-

Dissolve methioninol free base in methanol.

-

Add HCl (gas or aqueous) until pH 2–3.

-

Precipitate with ethanol at 4°C, yielding colorless crystals.

Salt Formation: Methioninol to Methioninol-Hydrochloride

Direct Acidification

Treatment of methioninol with hydrochloric acid in polar solvents (e.g., methanol, water) produces the hydrochloride salt. Stoichiometric HCl ensures complete protonation of the amino group.

Procedure :

Counterion Exchange

For high-purity requirements, ion-pair chromatography or metathesis with silver chloride ensures chloride ion incorporation. This method avoids residual acids but is cost-prohibitive for large-scale production.

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What safety protocols are essential for handling Methioninol-hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .

- Ventilation: Work in a fume hood to prevent inhalation of aerosols or dust .

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation, as symptoms may be delayed .

Basic: How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques:

- Certified Materials: Use pharmaceutical secondary standards (e.g., Cerilliant® certified reference materials) for calibration .

Advanced: What experimental design principles minimize bias in preclinical studies of this compound?

Methodological Answer:

- Randomization & Blinding: Ensure allocation concealment and double-blinding to reduce selection and performance biases. Trials with inadequate concealment overestimate treatment effects by 30–41% .

- Protocol Registration: Preregister study designs on platforms like ClinicalTrials.gov to avoid selective reporting .

- Data Transparency: Adhere to PRISMA guidelines for systematic reviews to ensure reproducibility .

Advanced: How should contradictory pharmacokinetic data across studies be resolved?

Methodological Answer:

- Systematic Review: Conduct meta-analyses using Cochrane Handbook criteria to assess heterogeneity .

- Bias Evaluation: Check for methodological flaws (e.g., unblinded trials exaggerate effect sizes by 17%) .

- Dose-Response Analysis: Use nonlinear mixed-effects modeling to account for inter-study variability .

Basic: What solvents are suitable for solubility testing of this compound?

Methodological Answer:

-

Common Solvents: Test methanol, DMSO, or aqueous buffers (pH 1–7.4) using USP/EP guidelines .

-

Example Protocol:

Solvent Concentration Range Method Methanol 0.1–10 mg/mL Shake-flask PBS (pH 7.4) 0.01–1 mg/mL Sonication

Advanced: How can synthesis protocols optimize yield and scalability of this compound?

Methodological Answer:

- Design of Experiments (DoE): Vary reaction parameters (temperature, pH, catalyst) to identify optimal conditions .

- Scalability: Use continuous-flow reactors for reproducible large-scale synthesis .

- Purity Monitoring: Integrate in-line PAT (Process Analytical Technology) tools like Raman spectroscopy .

Basic: What are the ethical considerations for in vivo studies involving this compound?

Methodological Answer:

- Institutional Approval: Submit protocols to ethics committees, detailing humane endpoints and sample sizes .

- 3Rs Compliance: Follow Replacement, Reduction, and Refinement principles to minimize animal use .

Advanced: How do researchers address stability challenges in long-term storage of this compound?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) per ICH guidelines .

- Analytical Monitoring: Track impurities via stability-indicating HPLC methods .

- Lyophilization: For hygroscopic batches, use freeze-drying to enhance shelf life .

Key Considerations for Methodological Rigor:

- Bias Mitigation: Trials with unclear allocation concealment or unblinded assessors risk overestimating efficacy by 17–41% .

- Reproducibility: Detailed experimental reporting (e.g., reaction times, solvent grades) is critical .

- Data Contradictions: Use meta-regression to explore heterogeneity in dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.